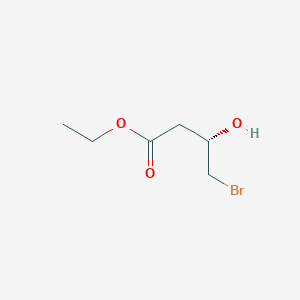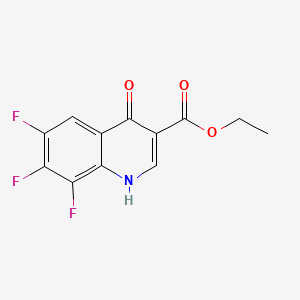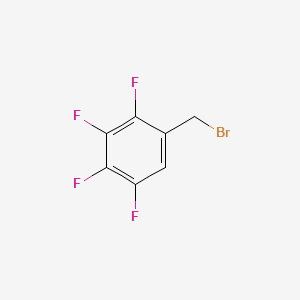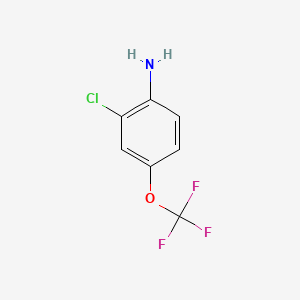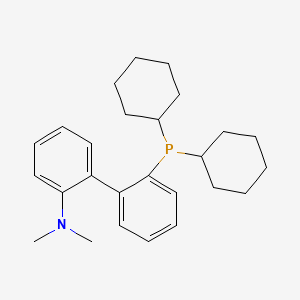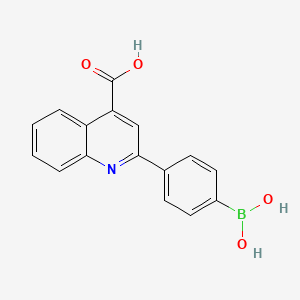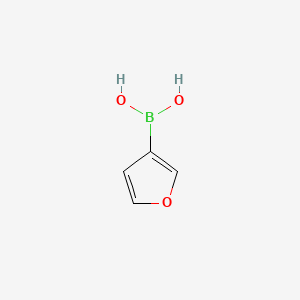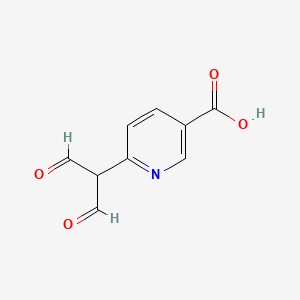
6-(1,3-dioxopropan-2-yl)pyridine-3-carboxylic Acid
描述
The compound "6-(1,3-dioxopropan-2-yl)pyridine-3-carboxylic Acid" is not directly mentioned in the provided papers. However, the papers discuss various pyridine derivatives with potential biological activities and chemical properties that may be relevant to the analysis of similar compounds. Pyridine derivatives are known for their diverse range of applications in medicinal chemistry due to their structural similarity to nicotinic acid and their ability to interact with biological systems .
Synthesis Analysis
The synthesis of pyridine derivatives often involves the formation of the pyridine ring followed by functionalization at various positions on the ring. For instance, the synthesis of pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives involves the introduction of substituents at the C-10 position, which significantly affects their antibacterial activity . Similarly, the synthesis of 1,2-dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid derivatives involves hydrolysis of corresponding nitriles, which are prepared by reacting sodium enolates with cyanoacetamide . These methods highlight the importance of substituent variation and position in the synthesis of pyridine derivatives with desired properties.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial in determining their reactivity and interaction with biological targets. For example, the introduction of a fluorine atom at specific positions on the pyridobenzoxazine nucleus can reduce toxicity and convulsion inductive ability . The crystallographic characterization of iron complex salts of pyridine derivatives reveals intermolecular hydrogen bonding and various topologies, which can influence their spin states and reactivity .
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions that modify their structure and enhance their biological activity. For instance, the displacement reactions of 1,8-naphthyridine-3-carboxylic acid derivatives with pyrrolidine and piperidine yield potent antibacterial agents . The functionalization reactions of pyrazole-3-carboxylic acid with diaminopyridine result in different products depending on the reaction conditions, demonstrating the versatility of pyridine derivatives in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as their phototoxicity, antibacterial activity, and toxicity, are influenced by their molecular structure. Compounds with specific substituents exhibit potent in vitro antibacterial activity and reduced toxicity . The antioxidant properties of 6-substituted-2,4-dimethyl-3-pyridinols indicate their potential as chain-breaking antioxidants, with their effectiveness being influenced by the electron density in the ring . Additionally, the luminescent properties of metal-organic frameworks containing pyridine-2,6-dicarboxylic acid highlight the diverse functionalities of pyridine derivatives .
科学研究应用
Application in Polymeric Films
Scientific Field: Polymer Science
Summary of the Application
This compound is used in the creation of hybrid polymeric-based films. It is incorporated into Poly (Vinyl Alcohol) (PVA)-based films, enhancing their thermal and mechanical stability due to the hydrogen bonds between the compound and polymer chains .
Methods of Application
The compound is mixed with PVA to create films with 9–33 wt % of the compound. These films are characterized using Fourier transform infrared spectroscopy with attenuated total reflectance (FTIR-ATR), scanning electron microscopy (SEM), atomic force microscopy (AFM), thermogravimetric analysis (TGA) and TGA-FTIR .
Results or Outcomes
The incorporation of the compound enhances the thermal and mechanical stability of PVA membranes. It was also found that the membrane swelling behavior and the kinetics of the water sorption process are influenced by both the type and amount of the compound in the polymer matrix .
Application in Cellulose Acetate Propionate (CAP) Based Membranes
Scientific Field: Polymer Science
Summary of the Application
The compound is used in the elaboration of dense cellulose acetate propionate (CAP) based membranes. It greatly improves their elongation at break .
Methods of Application
The compound is used for the elaboration of CAP-based membranes. The exact method of application or experimental procedures are not specified in the sources .
Results or Outcomes: The use of the compound as a plasticizer greatly improves the elongation at break of the CAP-based membranes, which can increase to 65% .
Application in Pervaporative Dehydration
Scientific Field: Chemical Engineering
Methods of Application
The compound is incorporated into CAP-based membranes. The exact method of application or experimental procedures are not specified in the sources .
Results or Outcomes: The results or outcomes of this application are not specified in the sources .
Application in Antimicrobial Activity
Scientific Field: Pharmaceutical Chemistry
Methods of Application: The hybrid molecule of 6- (1 H -benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1 H -thieno [2,3- d ]pyrimidin-4-one is prepared via condensation of the carboxylic acid with ortho -phenylenediamine .
Results or Outcomes: The results of antimicrobial activity screening revealed the antimicrobial properties for all of the studied molecules against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain .
Application in Synthesis of Pyrazolo[3,4-b]quinolinones
Scientific Field: Organic Chemistry
Methods of Application: The multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones .
Results or Outcomes: The newly designed protocol very quickly constructed products conventionally under milder conditions .
Application in Cocrystallization
Scientific Field: Crystallography
Methods of Application: The exact method of application or experimental procedures are not specified in the sources .
Results or Outcomes: The results or outcomes of this application are not specified in the sources .
Application in Poly (Vinyl Alcohol)-Based Films
Scientific Field: Polymer Science
Summary of the Application
This compound is used in the creation of hybrid polymeric-based films. It is incorporated into Poly (Vinyl Alcohol) (PVA)-based films, enhancing their thermal and mechanical stability due to the hydrogen bonds between the compound and polymer chains .
Methods of Application
The compound is mixed with PVA to create films with 9–33 wt % of the compound. These films are characterized using Fourier transform infrared spectroscopy with attenuated total reflectance (FTIR-ATR), scanning electron microscopy (SEM), atomic force microscopy (AFM), thermogravimetric analysis (TGA) and TGA-FTIR .
Results or Outcomes
The incorporation of the compound enhances the thermal and mechanical stability of PVA membranes. It was also found that the membrane swelling behavior and the kinetics of the water sorption process are influenced by both the type and amount of the compound in the polymer matrix .
Application in Cellulose Acetate Propionate (CAP) Based Membranes
Scientific Field: Polymer Science
Summary of the Application
The compound is used in the elaboration of dense cellulose acetate propionate (CAP) based membranes. It greatly improves their elongation at break .
Methods of Application
The compound is used for the elaboration of CAP-based membranes. The exact method of application or experimental procedures are not specified in the sources .
Results or Outcomes: The use of the compound as a plasticizer greatly improves the elongation at break of the CAP-based membranes, which can increase to 65% .
Application in Pervaporative Dehydration
Scientific Field: Chemical Engineering
Methods of Application
The compound is incorporated into CAP-based membranes. The exact method of application or experimental procedures are not specified in the sources .
Results or Outcomes: The results or outcomes of this application are not specified in the sources .
属性
IUPAC Name |
6-(1,3-dioxopropan-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-4-7(5-12)8-2-1-6(3-10-8)9(13)14/h1-5,7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEYNVDFAPPYDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C(C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370619 | |
| Record name | 6-(1,3-Dioxopropan-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,3-dioxopropan-2-yl)pyridine-3-carboxylic Acid | |
CAS RN |
212755-81-2 | |
| Record name | 6-(1,3-Dioxopropan-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Hydroxycarbonyl-6-pyridyl)malondialdehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



